1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. Common reagents include bromoketones and 2-aminopyridines, with reactions often carried out in solvents like toluene or ethyl acetate under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, including the use of microwave irradiation to optimize yields and reaction times. The process generally includes the formation of the imidazole ring followed by purification and conversion to the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its wide range of medicinal applications, including as anti-tuberculosis agents.
Pyrazolo[3,4-b]pyridine: Explored for its kinase inhibitory activity and potential therapeutic uses.
Benzothiazole Derivatives: Investigated for their antimicrobial and anticancer properties.
Uniqueness: 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride stands out due to its unique combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C8H9ClN4 |
---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
1-pyridin-3-ylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-11-4-5-12(8)7-2-1-3-10-6-7;/h1-6H,(H2,9,11);1H |
InChI-Schlüssel |
BKQIFXMGHBGUBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=CN=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.